molecular formula C16H16N2O2 B14808803 N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-2-methylbenzamide

N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-2-methylbenzamide

Cat. No.: B14808803
M. Wt: 268.31 g/mol
InChI Key: GNAIIQHSHDDGGI-SFQUDFHCSA-N
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Description

N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-2-methylbenzamide is an organic compound that belongs to the class of imines and amides This compound is characterized by the presence of a hydroxyphenyl group and a methylbenzamide group, connected through an ethylideneamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-2-methylbenzamide typically involves the condensation reaction between 4-hydroxyacetophenone and 2-methylbenzamide in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The hydroxyphenyl group can also participate in redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-2-(4-hydroxyphenyl)ethenyl]hexadecanamide
  • N’-[(E)-1-(4-hydroxyphenyl)ethylidene]-1-benzothiophene-3-carbohydrazide

Uniqueness

N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-2-methylbenzamide is unique due to its specific structural features, such as the combination of a hydroxyphenyl group and a methylbenzamide group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-2-methylbenzamide

InChI

InChI=1S/C16H16N2O2/c1-11-5-3-4-6-15(11)16(20)18-17-12(2)13-7-9-14(19)10-8-13/h3-10,19H,1-2H3,(H,18,20)/b17-12+

InChI Key

GNAIIQHSHDDGGI-SFQUDFHCSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)N/N=C(\C)/C2=CC=C(C=C2)O

Canonical SMILES

CC1=CC=CC=C1C(=O)NN=C(C)C2=CC=C(C=C2)O

Origin of Product

United States

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